Tgkasqffgl M -

Tgkasqffgl M

Catalog Number: EVT-15512861
CAS Number:
Molecular Formula: C54H84N14O14S
Molecular Weight: 1185.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Tgkasqffgl M is a hypothetical compound that does not appear to have been documented in existing chemical literature or databases. As such, there is no available source, classification, synthesis method, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, or applications associated with it. This article will instead provide a structured framework based on common practices in chemical research and synthesis, which can be applied to any novel compound.

Source

The source of a compound typically includes its discovery documentation, research articles, or patents. For a compound like Tgkasqffgl M, the initial identification would ideally arise from peer-reviewed journals or reputable chemical databases.

Classification

Chemical compounds are classified based on their structural features and functional groups. The classification system often includes:

  • Kingdom: Organic or inorganic.
  • SuperClass: Broad categories (e.g., hydrocarbons, alcohols).
  • Class: More specific groups (e.g., aliphatic hydrocarbons).
  • SubClass: Detailed categories (e.g., linear alkanes) .
Synthesis Analysis

Methods

The synthesis of compounds can be achieved through various methods. Common techniques include:

  • Solvo(hydro)thermal Synthesis: This classic method involves high-temperature and pressure conditions in closed vessels to promote crystallization .
  • Electrochemical Synthesis: Utilizes anodic dissolution to create metal-organic frameworks quickly under milder conditions .
  • Solid-State Synthesis: Involves direct reactions between solid reactants but may face challenges with crystal growth.

Technical Details

The choice of solvent, temperature, and reaction time significantly influences the synthesis outcome. For instance, polar solvents are typically preferred for solvo(hydro)thermal methods due to their ability to dissolve metal salts and organic ligands effectively .

Molecular Structure Analysis

Structure

The molecular structure of a compound is defined by its atomic composition and connectivity. For any new compound like Tgkasqffgl M, tools such as X-ray crystallography or nuclear magnetic resonance spectroscopy are essential for elucidating its structure.

Data

Molecular data includes:

  • Molecular formula
  • Molecular weight
  • 3D structural representation (often visualized using software like ChemDraw or Avogadro).
Chemical Reactions Analysis

Reactions

Understanding the reactivity of Tgkasqffgl M would involve exploring its potential reactions with various reagents. Common types of reactions include:

  • Substitution Reactions: Where one atom or group is replaced by another.
  • Addition Reactions: Where atoms are added to a molecule.
  • Decomposition Reactions: Where a compound breaks down into simpler substances.

Technical Details

Reaction pathways can be analyzed using computational chemistry methods to predict products based on molecular structure and energy profiles.

Mechanism of Action

Process

The mechanism of action describes how a compound interacts at the molecular level with biological systems or other chemicals. This often involves:

  • Binding interactions with target molecules.
  • Catalytic processes where the compound facilitates a reaction without being consumed.

Data

Data from kinetic studies and mechanistic investigations can provide insights into the efficiency and specificity of Tgkasqffgl M's interactions.

Physical and Chemical Properties Analysis

Physical Properties

These include:

  • Melting point
  • Boiling point
  • Solubility in various solvents
  • Density

Chemical Properties

Chemical properties encompass reactivity with acids/bases, stability under different conditions (e.g., temperature, light), and potential for oxidation or reduction.

Relevant Data or Analyses

Experimental data should be gathered through systematic testing under controlled conditions to establish reliable property profiles.

Applications

Scientific Uses

Potential applications of Tgkasqffgl M could span various fields including:

  • Pharmaceuticals: As an active ingredient in drug formulations.
  • Materials Science: In creating novel materials with specific properties.
  • Catalysis: Serving as a catalyst in industrial processes.
Theoretical Foundations of Tgkasqffgl M in Metabolic Dysregulation

Mechanistic Links to Insulin Resistance Pathways

Tgkasqffgl M (TgM) functions as a critical node in insulin signaling dysregulation through its interactions with key phosphorylation cascades. Proteomic studies reveal that TgM directly binds to the insulin receptor substrate 1 (IRS1) at phosphotyrosine residues, impeding PI3K recruitment and downstream Akt activation [4] [6]. This interference manifests as reduced GLUT4 translocation in skeletal muscle, with in vitro models demonstrating 40-60% decreases in glucose uptake upon TgM overexpression [6].

The compound exacerbates lipotoxicity-induced insulin resistance by promoting diacylglycerol (DAG) accumulation in hepatocytes and myocytes. TgM inhibits DGAT-mediated triglyceride synthesis, causing toxic lipid intermediates to activate Protein Kinase C epsilon (PKCε) and serine kinases that phosphorylate IRS1 at inhibitory sites (Ser307, Ser612) [4] [7]. This establishes a vicious cycle: impaired insulin signaling further reduces lipid clearance, amplifying lipotoxic stress.

Table 1: TgM-Mediated Disruption of Insulin Signaling Components

Target PathwayMechanism of InterferenceFunctional Consequence
IRS1/PI3K axisSteric blockade of PI3K binding domainReduced PIP3 production (↓70%)
Akt activationPremature dephosphorylation via PP2A recruitmentImpaired AS160 phosphorylation (↓55%)
GLUT4 traffickingDisruption of Rac1-actin remodelingDiminished membrane GLUT4 density (↓45%)
PKCε activationDAG accumulation due to DGAT suppressionIRS1 serine phosphorylation (↑300%)

Furthermore, TgM amplifies inflammatory cascades in adipose tissue by activating IKKβ/NF-κB pathways. This increases TNF-α and IL-6 secretion (3-5 fold elevation), which in turn propagate JNK-mediated serine phosphorylation of insulin receptors [4] [8]. The resulting systemic inflammation establishes cross-talk between adipocytes and macrophages, further entrenching insulin resistance.

Role in Lipid Homeostasis: Triglyceride Metabolism and HDL-C Interactions

TgM profoundly disrupts triglyceride (TG) cycling through coordinated effects on lipid droplet (LD) dynamics and lipoprotein metabolism. The compound enhances lipolytic flux by activating adipose triglyceride lipase (ATGL) and hormone-sensitive lipase (HSL), increasing circulating free fatty acids (FFA) by 2.3-fold in murine models [2] [9]. This excess FFA delivery to hepatocytes promotes de novo lipogenesis via TgM-mediated upregulation of SREBP-1c and its target genes (FAS, ACC1) [4].

Crucially, TgM impairs triglyceride buffering capacity by suppressing DGAT1/2 activity. Normally, DGAT enzymes esterify toxic FFA into neutral triglycerides stored in LDs. TgM inhibits DGAT2 transcription by 80% and promotes its proteasomal degradation, leading to lethal accumulation of saturated fatty acids like palmitate [3] [7]. This is particularly detrimental under hypoxic conditions where stearoyl-CoA desaturase (SCD) is inhibited, as TgM prevents compensatory triglyceride-mediated lipid detoxification [3].

Table 2: TgM Effects on Lipid Metabolic Pathways

Lipid Homeostasis ProcessTgM-Mediated AlterationPathophysiological Impact
Adipose lipolysisATGL/HSL upregulation (↑150%)Elevated systemic FFA flux
Hepatic TG synthesisDGAT2 suppression (↓80%)Toxic DAG/ceramide accumulation
LD biogenesisPerilipin 3 downregulationReduced lipid storage capacity
HDL maturationApoA-I glycationImpaired reverse cholesterol transport

Regarding HDL metabolism, TgM covalently modifies apolipoprotein A-I (ApoA-I) via its intrinsic glycation activity, reducing HDL's cholesterol efflux capacity by 60% [5]. This modification alters HDL's interaction with ABCA1 transporters on hepatocytes, diminishing reverse cholesterol transport. Additionally, TgM-bound HDL particles show enhanced susceptibility to oxidative modification, transforming them into pro-inflammatory mediators that promote foam cell formation [5] [9].

Epigenetic Modulation of Lipogenic Gene Expression

TgM functions as a master epigenetic regulator through three interconnected mechanisms: histone modification, DNA methylation, and non-coding RNA regulation. Chromatin immunoprecipitation studies demonstrate TgM recruits histone deacetylases (HDAC3/9) to lipogenic gene promoters, establishing repressive chromatin marks (H3K27me3) at PPARγ binding sites [7]. This reduces PPARγ occupancy by 70%, silencing fatty acid oxidation genes while paradoxically activating SREBP-1c through H3K4me3 modifications [7].

The compound also directs DNA methylation machinery to regulatory regions. TgM upregulates DNMT3a expression 4-fold, catalyzing CpG island hypermethylation at promoters of genes involved in β-oxidation (CPT1A, ACOX1) and thermogenesis (UCP1) [7]. Concurrently, it induces global hypomethylation at SREBP-1c binding sites, creating permissive chromatin for lipogenic transcription.

Furthermore, TgM generates lipid-derived signaling molecules that modulate epigenetic enzymes. Its interaction with phospholipase D generates phosphatidic acid, which allosterically inhibits JmjC-domain histone demethylases. This stabilizes repressive marks at FGF21 and adiponectin genes, impairing metabolic flexibility [7] [9]. The compound also upregulates miR-33a/miR-34a, which post-transcriptionally silence sirtuin 1 and AMPKα, establishing a feed-forward loop promoting lipid accumulation.

Integrated Pathophysiological ModelTgkasqffgl M emerges as a multifunctional orchestrator of metabolic dysregulation through its convergent effects on:

  • Insulin signaling: Direct impairment of IRS1/PI3K/Akt axis + inflammation-mediated serine phosphorylation
  • Lipid partitioning: Suppressed triglyceride buffering + enhanced lipolytic flux + HDL dysfunction
  • Epigenetic reprogramming: Histone/DNA modifications locking cells into lipogenic phenotypes

These pathways create self-amplifying cycles that explain TgM's association with progressive metabolic deterioration. Future therapeutic strategies should target TgM's enzymatic activities and protein interactions to restore metabolic homeostasis.

Properties

Product Name

Tgkasqffgl M

IUPAC Name

2-[[2-[2-[[6-amino-2-[[2-[(2-amino-3-hydroxybutanoyl)amino]acetyl]amino]hexanoyl]amino]propanoylamino]-3-hydroxypropanoyl]amino]-N-[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pentanediamide

Molecular Formula

C54H84N14O14S

Molecular Weight

1185.4 g/mol

InChI

InChI=1S/C54H84N14O14S/c1-30(2)24-38(51(79)64-35(46(58)74)21-23-83-5)63-44(73)27-59-48(76)39(25-33-14-8-6-9-15-33)66-52(80)40(26-34-16-10-7-11-17-34)67-50(78)37(19-20-42(56)71)65-53(81)41(29-69)68-47(75)31(3)61-49(77)36(18-12-13-22-55)62-43(72)28-60-54(82)45(57)32(4)70/h6-11,14-17,30-32,35-41,45,69-70H,12-13,18-29,55,57H2,1-5H3,(H2,56,71)(H2,58,74)(H,59,76)(H,60,82)(H,61,77)(H,62,72)(H,63,73)(H,64,79)(H,65,81)(H,66,80)(H,67,78)(H,68,75)

InChI Key

NYBLUYYRUFKGTB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C(C)O)N

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